3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione
Description
This compound is a pyrido[2,3-d]pyrimidin-1-ium derivative featuring a fused pyridine-pyrimidine core. Key structural attributes include:
- Substituents: A 4-fluorophenylmethyl group at position 3 and a 4-nitrophenylmethyl group at position 1.
- Charge and Functional Groups: A positively charged pyridinium (1-ium) moiety and two dione groups at positions 2 and 2.
- Electronic Effects: The electron-withdrawing nitro (NO₂) and fluoro (F) groups likely influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN4O4/c22-16-7-3-14(4-8-16)13-25-20(27)18-2-1-11-23-19(18)24(21(25)28)12-15-5-9-17(10-6-15)26(29)30/h1-11,18H,12-13H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERXIDZGVGHXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=[N+](C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN4O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido ring fused with a pyrimidine moiety. The presence of fluorine and nitro groups on the phenyl rings significantly influences its biological properties.
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class can inhibit various biological targets, including kinases involved in cancer cell proliferation. Specifically, the inhibition of eEF-2 kinase (eEF-2K) has been studied extensively.
Inhibition of eEF-2K
A study reported that certain derivatives of pyrido[2,3-d]pyrimidine, including related compounds, exhibited significant inhibitory activity against eEF-2K. For instance:
- Compound 6 : IC50 = 420 nM
- Compound 9 : IC50 = 930 nM
These compounds demonstrated a reduction in eEF-2K activity in MDA-MB-231 breast cancer cells, suggesting their potential as anti-cancer agents .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific substitutions on the pyrido[2,3-d]pyrimidine scaffold are crucial for enhancing biological activity. The following table summarizes key findings from SAR investigations:
| Compound | Substitution | IC50 (μM) | Activity |
|---|---|---|---|
| 6 | Ethyl at R1 | 0.420 | High |
| 9 | Cyclopropyl at R3 | 0.930 | Moderate |
| Other derivatives | Various substitutions | Varies | Varies |
These results highlight the importance of functional groups in modulating the compound's efficacy against specific biological targets.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the downregulation of eEF-2K, which is often overexpressed in malignant cells. The compound's ability to induce apoptosis in these cells was also noted.
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of related pyrido derivatives against Mycobacterium tuberculosis. The results indicated moderate activity against resistant strains, suggesting potential applications in developing new antibiotics targeting multi-resistant pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The pyrido[2,3-d]pyrimidin-1-ium scaffold distinguishes this compound from analogs with alternative fused systems:
Key Observations :
Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
Key Observations :
Physicochemical Properties (Theoretical Comparison)
Research Implications and Gaps
- Biological Activity: No direct data exists for the target compound, but pyrido-pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents.
- Structural Uniqueness: The combination of pyridinium charge, dione groups, and nitro/fluoro substituents distinguishes it from known analogs, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
